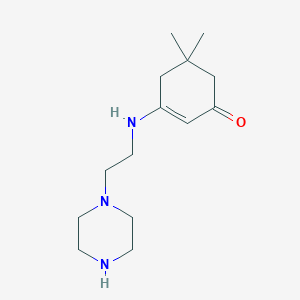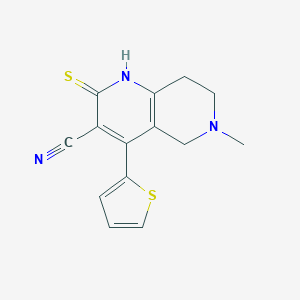
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a naphthyridine core, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multicomponent reactions. One common method is the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and sulfur sources under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring or naphthyridine core.
Aplicaciones Científicas De Investigación
6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives and thiophene-containing molecules. Examples include:
- 2-(Alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles
- Functionalized 1,6-naphthyridine derivatives
Uniqueness
What sets 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of structural features, including the thiophene ring and sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
309927-18-2 |
|---|---|
Fórmula molecular |
C14H13N3S2 |
Peso molecular |
287.4g/mol |
Nombre IUPAC |
6-methyl-2-sulfanylidene-4-thiophen-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3S2/c1-17-5-4-11-10(8-17)13(12-3-2-6-19-12)9(7-15)14(18)16-11/h2-3,6H,4-5,8H2,1H3,(H,16,18) |
Clave InChI |
CMRUGDIVOLSBBJ-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CS3 |
SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
SMILES canónico |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)
![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)
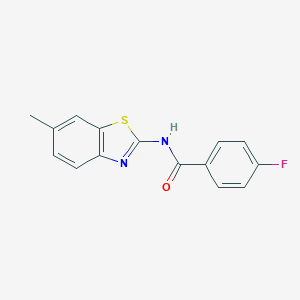
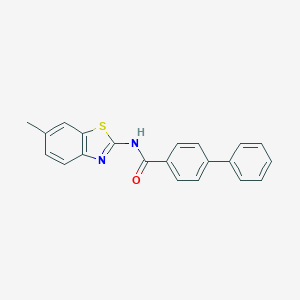
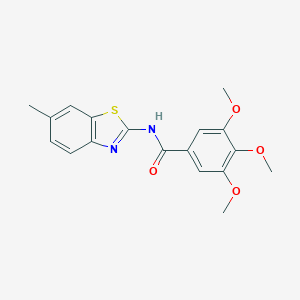
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B437975.png)
![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
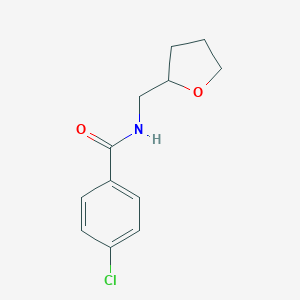
![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)

